N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-ethylbenzamide

PDE7 inhibition phosphodiesterase cAMP signaling

Sourcing reliable, structurally novel PDE7 inhibitors with defined SAR often delays preclinical research. This 4-ethyl-substituted benzamide, featuring a unique 2-chloro-5-carbonyl architecture, provides a critical comparator for PDE7A/B selectivity profiling. Key advantages for your workflow: - Distinct pharmacological benchmark: Structural divergence from common fused-heterocycle PDE7 inhibitors enables chemogenomic profiling of subtype selectivity landscapes. - Calibrated physicochemical reference: Estimated clogP of ~2.8 offers an intermediate lipophilicity data point for medicinal chemistry design strategies. - Supply chain assurance: Procured as a custom synthesis batch, ≥95% purity, with rigorous QC documentation to ensure experimental reproducibility.

Molecular Formula C21H24ClN3O2
Molecular Weight 385.9 g/mol
Cat. No. B4507902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-ethylbenzamide
Molecular FormulaC21H24ClN3O2
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCN(CC3)C)Cl
InChIInChI=1S/C21H24ClN3O2/c1-3-15-4-6-16(7-5-15)20(26)23-19-14-17(8-9-18(19)22)21(27)25-12-10-24(2)11-13-25/h4-9,14H,3,10-13H2,1-2H3,(H,23,26)
InChIKeyRSGSFTDNBYWYGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and PDE7 Pharmacological Profile


N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-ethylbenzamide (C21H24ClN3O2; MW 385.9 g/mol) is a synthetic benzamide derivative classified as a phosphodiesterase 7 (PDE7) inhibitor [1]. The compound features a 2-chloro-substituted central phenyl ring bearing a 4-methylpiperazine-1-carbonyl moiety at the 5-position and a 4-ethylbenzamide group at the 1-position via an amide linkage. PDE7 is a high-affinity cAMP-specific phosphodiesterase expressed in immune and proinflammatory cells, making PDE7 inhibition a mechanism of interest for inflammatory, neurological, and immunomodulatory research [2]. This compound is supplied as a research-grade small molecule with typical purity of 95% and is intended exclusively for non-human, non-therapeutic laboratory investigations [3].

PDE7 pathway inhibition studies
Supports cAMP signaling research in immune and proinflammatory cell models
Benzamide chemotype with SAR-differentiated substitution
4-ethyl group enables lipophilicity and permeability profiling across analog series
Research-grade PDE7 pharmacological tool
Intended for in vitro screening and selectivity assay development

Structural Uniqueness: Why Analogs Fall Short


Within the piperazinyl-N-phenylbenzamide chemotype, even minor substituent variations produce substantial shifts in PDE7 inhibitory potency and selectivity profiles. The 4-ethyl substituent on the terminal benzamide ring of this compound confers distinct lipophilic and steric properties compared to the 4-methyl analog (ΔclogP ≈ +0.5) and the 4-chloro analog. In related PDE7 inhibitor series disclosed in patent US8901315, a single methyl-to-ethyl substitution on the benzamide ring altered PDE7 IC50 values by 2- to 5-fold, and repositioning the chlorine atom from the 2-position to the 3-position of the central phenyl ring shifted PDE7 potency from low nanomolar to micromolar range in structurally matched pairs [1]. These structure-activity relationship (SAR) discontinuities mean that generic interchange of in-class benzamide analogs without explicit comparative data carries a high risk of obtaining materially different pharmacological outcomes.

4-Ethyl vs 4-methyl substitution
Lipophilicity shift may alter membrane permeability and intracellular target engagement profiles; analog SAR may not transfer directly.
2-Chloro vs 3-chloro regioisomer
Chlorine position on the central phenyl ring may produce distinct PDE7/PDE4 selectivity patterns that cannot be extrapolated across regioisomers.
Carbonyl linker architecture
The carbonyl spacer between phenyl and piperazine introduces additional H-bond potential and rotational freedom; binding pose may differ from direct-linked analogs.

Quantitative Differentiation vs. Comparators


PDE7 Inhibitory Potency: Class-Level Benchmarks

This compound is explicitly described as a PDE7 inhibitor [1]. While a direct IC50 value for the target compound has not been disclosed in the public domain, structurally related piperazinyl-N-phenylbenzamides in patent US8901315 exhibit PDE7 IC50 values ranging from 6.5 nM to 35 nM under standardized assay conditions (pH 7.5, 2 °C, scintillation proximity assay) [2]. A positional isomer—N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-ethylbenzamide, which differs only in chlorine placement—showed a PDE7 IC50 of 6.5 nM, demonstrating that the 4-ethylbenzamide scaffold supports low-nanomolar PDE7 engagement when the chlorine is positioned at the 3-position [2]. The target compound's 2-chloro-5-carbonyl substitution pattern represents a distinct regioisomeric arrangement whose PDE7 potency remains to be empirically determined but is expected, based on SAR trends in this chemotype, to fall within the low nanomolar range.

PDE7 Potency
Class-level
No direct IC50 disclosed; related chemotype 6.5–35 nM range
Supports PDE7 engagement review within validated chemotype
Direct IC50 requires empirical determination for this regioisomer
PDE7 inhibition phosphodiesterase cAMP signaling inflammation

Lipophilicity and Steric Differences: 4-Ethyl vs. 4-Methyl

The 4-ethyl group on the terminal benzamide ring of the target compound represents a key structural differentiator from the 4-methyl analog (N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methylbenzamide). The ethyl substituent increases calculated lipophilicity (clogP) by approximately +0.50 log units relative to the methyl analog, based on fragment-based additive calculations for aromatic substitution [1]. This lipophilicity increment is predicted to enhance membrane permeability (estimated Papp increase of ~1.3-fold based on the Abraham solvation model) while modestly reducing aqueous solubility. In PDE7 inhibitor optimization programs, lipophilicity within the clogP range of 2.0–3.5 has been associated with optimal cellular activity and CNS penetration potential [2]. The 4-ethyl group also introduces greater conformational flexibility at the para position, which may influence the binding pose within the PDE7 catalytic pocket compared to the more constrained 4-methyl or 4-chloro analogs.

Lipophilicity
Reported
clogP ≈ 2.8; Δ+0.5 vs 4-methyl analog
May influence permeability-solubility balance for assay conditions
Estimated value from fragment-based calculation; experimental logP pending
lipophilicity clogP SAR benzamide substitution

Chlorine Regioisomer: 2-Cl-5-Carbonyl vs. 3-Cl-4-Piperazinyl

The target compound features a 2-chloro substituent on the central phenyl ring with the 4-methylpiperazine carbonyl at the 5-position. A closely related regioisomer—N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-ethylbenzamide—places chlorine at the 3-position and the piperazine directly at the 4-position (without an intervening carbonyl). In patent US8901315, this 3-chloro-4-piperazinyl regioisomer demonstrated a PDE7 IC50 of 6.5 nM and a PDE4 IC50 of 1,400 nM, yielding a PDE4/PDE7 selectivity ratio of approximately 215-fold [1]. The distinct electronic and steric environment of the 2-chloro-5-carbonyl arrangement in the target compound is expected to produce a different selectivity fingerprint. The carbonyl linker between the phenyl ring and piperazine in the target compound introduces an additional hydrogen bond acceptor and rotational degree of freedom absent in the 3-chloro-4-piperazinyl analog, which may alter both PDE7 binding affinity and off-target PDE4 activity.

Regioisomer Comparison
Reported
2-Cl-5-carbonyl vs 3-Cl-4-piperazinyl scaffold
Selectivity fingerprint may differ from reported comparator benchmarks
Independent PDE7/PDE4 profiling required for target compound
regioisomer chlorine position SAR PDE7 selectivity

Purity Specification and Research-Use Classification

The target compound is supplied at a typical purity of 95% as a research-grade small molecule intended exclusively for non-human laboratory investigations [1]. This purity specification is consistent with the screening compound supply standards used in academic and industrial hit-to-lead programs. For PDE7 inhibitor research, compound purity ≥95% is generally considered the minimum threshold for reliable dose-response and selectivity profiling assays, as impurities at levels >5% can confound IC50 determinations, particularly for compounds with low nanomolar potency [2]. The compound's classification as a non-therapeutic research agent is reinforced by its absence from clinical trial registries and its listing in the ZINC database with no annotated clinical activity [3]. Users requiring GMP-grade material or compounds with full certificate of analysis (CoA) documentation should verify availability with the supplier before procurement.

Purity & Grade
Specification review
95% typical purity; research-use only classification
Meets screening assay threshold for dose-response profiling
Confirm lot-specific CoA for quantitative pharmacology or in vivo studies
purity quality control research grade procurement specification

Recommended Research Applications


PDE7 In Vitro Screening for Inflammatory/Neurological Models

This compound is suited as a tool compound for PDE7 inhibitor screening cascades in cAMP-dependent signaling assays, particularly in immune cell models (T cells, macrophages) where PDE7 is functionally expressed. Its 4-ethyl substitution offers a differentiated lipophilicity profile (estimated clogP ≈ 2.8) compared to the 4-methyl analog, which may influence cellular permeability and intracellular target engagement in cell-based cAMP accumulation assays [1]. Researchers comparing this compound head-to-head with the 3-chloro-4-piperazinyl regioisomer (PDE7 IC50 = 6.5 nM [2]) can generate valuable SAR data on the impact of chlorine position and carbonyl linker presence on PDE7 potency and PDE4 selectivity.

Chemical Probe for PDE7 Subtype Selectivity

The 2-chloro-5-carbonyl substitution pattern of this compound is structurally distinct from most published PDE7 inhibitors, which predominantly feature either fused heterocyclic cores or direct piperazine-phenyl linkages. This structural novelty makes the compound a valuable comparator in chemogenomic profiling studies aimed at mapping the PDE7A vs. PDE7B selectivity landscape. The compound can serve as a reference point for understanding how the carbonyl spacer between the central phenyl ring and the piperazine moiety influences PDE7 subtype binding, particularly when benchmarked against direct-linked analogs from patent US8901315 [1].

Physicochemical Benchmarking in PDE Lead Optimization

With an estimated clogP of approximately 2.8 and molecular weight of 385.9 g/mol, this compound occupies a favorable physicochemical space for lead-like properties. It can serve as a reference standard for benchmarking solubility, permeability, and metabolic stability within a benzamide PDE7 inhibitor series. The 4-ethyl group provides a useful intermediate lipophilicity reference point between the 4-methyl (clogP ≈ 2.3) and 4-chloro (clogP ≈ 2.9) analogs, enabling medicinal chemistry teams to calibrate property-based design strategies for PDE7-targeted programs [2].

PDE4/PDE7 Selectivity Assay Reference Compound

Given that the structurally related 3-chloro-4-piperazinyl regioisomer exhibits a PDE4/PDE7 selectivity ratio of approximately 215-fold [1], this compound—with its distinct 2-chloro-5-carbonyl architecture—can be employed as a comparative tool in developing and validating PDE4/PDE7 selectivity assay panels. Its use alongside known dual PDE4/PDE7 inhibitors and selective standards enables robust assay qualification for high-throughput screening campaigns targeting inflammatory and neurological indications where PDE isoform selectivity is a critical parameter.

Application
Selection Property
Validation Focus
PDE7 cAMP signaling studies
Cell-permeability profiling
cAMP accumulation assay context
PDE7 subtype selectivity profiling
Chemogenomic comparator context
PDE7A vs PDE7B selectivity review
Lead-like property benchmarking
Lipophilicity reference point
Solubility-permeability calibration
PDE4/PDE7 selectivity panel development
Isoform selectivity assay context
Selectivity ratio validation
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